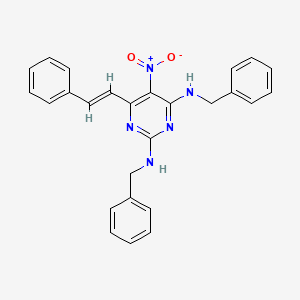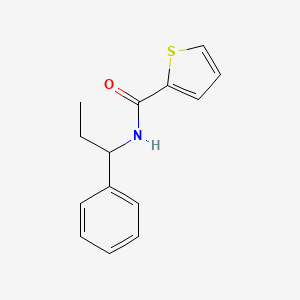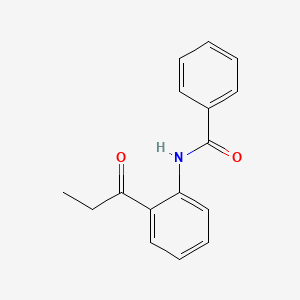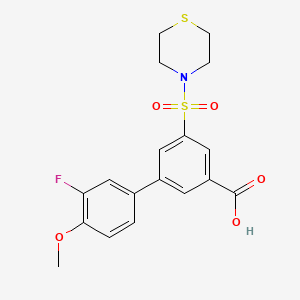![molecular formula C19H19N3O3 B5458888 N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5458888.png)
N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-hydroxy-1-phenylethanol with phenoxymethyl pyrazole-3-carboxylic acid under specific reaction conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Nucleophiles in the presence of a base like sodium hydride in DMF (Dimethylformamide) at elevated temperatures.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1S)-2-amino-1-phenylethyl]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)thiophene-2-carboxamide
- N-hydroxy sulfonamides
- Phenylboronic pinacol esters
Uniqueness
N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and phenoxymethyl groups, along with the pyrazole core, make it a versatile compound for various applications .
Propriétés
IUPAC Name |
N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-12-18(14-7-3-1-4-8-14)20-19(24)17-11-15(21-22-17)13-25-16-9-5-2-6-10-16/h1-11,18,23H,12-13H2,(H,20,24)(H,21,22)/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJMFINPJCYNLH-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)C2=NNC(=C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)C2=NNC(=C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B5458809.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(methylamino)ethyl]-3-isoxazolecarboxamide hydrochloride](/img/structure/B5458815.png)
![3-methyl-7-[2-(2-pyridinyl)ethyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5458816.png)
![METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B5458826.png)


![1-{2-[rel-(4aS,8aR)-1-(3-aminopropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-2-oxoethyl}-2,4-imidazolidinedione hydrochloride](/img/structure/B5458855.png)

![ethyl 2-acetyl-3-{4-[(dimethylamino)methylene]-5-oxo-4,5-dihydro-2-furanyl}acrylate](/img/structure/B5458862.png)


![2-[(3aS,6aR)-3-(3-morpholin-4-ylpropyl)-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B5458889.png)
![(5E)-5-[[5-chloro-2-[(2-methylphenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5458898.png)
![4-{4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5458908.png)
